Acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester

Description

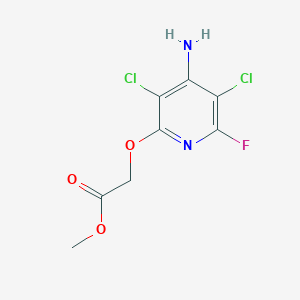

Chemical Identity and Structure The compound Acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester (CAS: 69184-17-4) is a methyl ester derivative of fluroxypyr, a synthetic auxin herbicide. Its molecular formula is C₈H₇Cl₂FN₂O₃, with an average molecular weight of 278.05 g/mol (calculated from the acid form’s mass of 255.026 g/mol in , plus the methyl group). Structurally, it consists of a pyridine ring substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 4, 3/5, and 6, respectively, linked via an ether bond to an acetic acid moiety esterified with methanol .

Herbicidal Activity Fluroxypyr and its esters act as auxin mimics, disrupting plant cell growth and development. The methyl ester is a pro-drug, hydrolyzing in plants to the active acid form, 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid (fluroxypyr), which inhibits broadleaf weeds . While the methyl ester is less commonly commercialized than other esters (e.g., 1-methylheptyl), its herbicidal efficacy aligns with fluroxypyr’s broad-spectrum control of weeds like Carduus acanthoides and Polygonum species .

Propriétés

IUPAC Name |

methyl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FN2O3/c1-15-3(14)2-16-8-5(10)6(12)4(9)7(11)13-8/h2H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIKFBXVGYJLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101036401 | |

| Record name | Methyl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69184-17-4 | |

| Record name | Fluroxypyr methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69184-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069184174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101036401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-(4-amino-3,5-dichloro-6-fluoropyridin-2-yloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester typically involves the reaction of 4-amino-3,5-dichloro-6-fluoropyridine with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Substitution: The chloro and fluoro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce various functional groups into the pyridine ring .

Applications De Recherche Scientifique

Acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester has several scientific research applications:

Mécanisme D'action

The mechanism of action of acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester involves its interaction with specific molecular targets and pathways. The amino, chloro, and fluoro groups on the pyridine ring contribute to its reactivity and ability to form various derivatives . These derivatives can interact with enzymes and receptors in biological systems, leading to their observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Other Fluroxypyr Esters

Fluroxypyr is typically formulated as agriculturally preferred esters to enhance solubility, absorption, and environmental stability. Key esters include:

Functional Differences :

- Volatility : Methyl ester’s shorter chain may increase volatility compared to meptyl ester, affecting application precision .

Structural and Efficacy Insights :

- Fluroxypyr’s pyridine ring with amino and halogen substitutions enhances target specificity compared to phenoxyacetic acids like 2,4-D .

- Cross-Resistance : Fluroxypyr and dicamba belong to different chemical families, but overuse may select for auxin receptor mutations, reducing efficacy .

Comparison with Other Pyridinyloxyacetic Acid Derivatives

Key Differences :

Activité Biologique

Acetic acid, (4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy-, methyl ester, commonly referred to as methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

- Chemical Name: this compound

- Molecular Formula: C8H7Cl2FN2O3

- CAS Number: 69184-17-4

- Molecular Weight: 269.06 g/mol

Structural Representation

The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves a one-pot method where acetic acid is reacted with specific pyridine derivatives under controlled conditions. The process includes the use of catalysts to enhance yield and purity. Various methods have been documented, emphasizing the importance of optimizing reaction conditions to achieve effective synthesis .

Antimicrobial Properties

Research indicates that compounds similar to methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate exhibit notable antimicrobial activity. For example, studies have shown that derivatives of 4-amino-3,5-dichloro-6-fluoro-2-pyridine have been effective against resistant bacterial strains, including MRSA and VRE .

Herbicidal Activity

Methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate is also related to fluroxypyr, a herbicide known for its effectiveness in controlling various weed species. The compound's mechanism involves disrupting plant growth hormones, leading to effective weed management in agricultural settings .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the potential of pyridine derivatives in overcoming antibiotic resistance. The compound demonstrated significant activity against several pathogenic bacteria in vitro but showed limited effectiveness in vivo due to solubility issues .

- Herbicidal Efficacy : Field studies have confirmed the efficacy of fluroxypyr-based herbicides in controlling broadleaf weeds without harming cereal crops. The application rates and environmental impact assessments were crucial for optimizing usage .

Comparative Analysis of Biological Activities

| Activity Type | Compound | Effectiveness | Mechanism |

|---|---|---|---|

| Antimicrobial | Methyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | High against MRSA | Disruption of bacterial cell wall synthesis |

| Herbicidal | Fluroxypyr | Effective on broadleaf weeds | Inhibition of plant growth hormones |

Q & A

Q. What are the optimized synthetic routes for preparing the methyl ester of fluroxypyr?

The methyl ester is synthesized via acid-catalyzed esterification. React the parent acid, [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid, with methanol in the presence of concentrated sulfuric acid as a catalyst. Reaction conditions typically involve refluxing at elevated temperatures (e.g., 60–80°C) for 6–12 hours. Purification is achieved through recrystallization or column chromatography. Confirm purity using thin-layer chromatography (TLC) .

Q. How is the structural integrity of the methyl ester confirmed post-synthesis?

Use a combination of spectroscopic techniques:

- FT-IR : Verify ester carbonyl (C=O) stretch at ~1730–1750 cm⁻¹ and absence of carboxylic acid O-H stretch.

- ¹H-NMR : Identify methyl ester protons as a singlet at δ 3.7–3.9 ppm.

- ¹³C-NMR : Confirm ester carbonyl carbon at δ 165–170 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion matching .

Q. What is the primary mechanism of herbicidal action for this compound?

The compound acts as an auxin mimic, disrupting cell elongation and division in broadleaf weeds. It binds to auxin receptors, causing uncontrolled growth and vascular tissue necrosis. Experimental validation involves bioassays measuring hypocotyl elongation inhibition in model plants (e.g., Arabidopsis thaliana) at concentrations of 0.1–1.0 µM .

Advanced Research Questions

Q. How do researchers design experiments to evaluate synergistic effects with other herbicides?

Use the Colby Method or Fractional Inhibitory Concentration Index (FICI) . For example:

- Prepare mixtures with herbicides like penoxsulam or clopyralid at varying ratios.

- Apply to weed species (e.g., Amaranthus retroflexus) in greenhouse trials.

- Assess synergy via dose-response curves and statistical models (e.g., ANOVA with Tukey’s post hoc test). Synergy is confirmed if observed efficacy exceeds expected additive effects .

Q. What methodologies assess environmental degradation and metabolite formation?

- Hydrolysis Studies : Incubate the ester in buffers at pH 4, 7, and 9 (25–50°C) to simulate aquatic environments. Monitor degradation via HPLC-MS/MS.

- Soil Metabolism : Use ¹⁴C-labeled compound in loam or silt loam soils under aerobic/anaerobic conditions. Extract and identify metabolites (e.g., free acid) using LC-QTOF-MS .

Q. How can resistance mechanisms in target weeds be investigated?

- Transcriptomic Analysis : Compare gene expression profiles (RNA-seq) in resistant vs. susceptible biotypes. Focus on auxin signaling genes (e.g., AUX/IAA, ARF).

- Enzyme Assays : Measure cytochrome P450 activity in resistant weeds using NADPH-dependent oxidation assays .

Q. What ecotoxicological protocols evaluate aquatic toxicity?

Follow OECD Guidelines 201 (Algae Growth Inhibition) and 202 (Daphnia Acute Immobilization):

- Expose Pseudokirchneriella subcapitata (algae) or Daphnia magna to 0.1–10 mg/L of the ester.

- Measure EC₅₀/LC₅₀ values and chronic effects (e.g., algal biomass reduction over 72 hours) .

Q. How does the ester form influence physicochemical properties compared to the parent acid?

- Lipophilicity : Measure logP values using shake-flask or HPLC methods. The methyl ester (logP ~2.5) is more lipophilic than the acid (logP ~1.0), enhancing membrane permeability.

- Volatility : Assess vapor pressure via gas saturation or thermogravimetric analysis. Esters generally exhibit lower volatility than salts .

Data Contradiction Analysis

Q. How should discrepancies in herbicidal efficacy across studies using different ester forms be resolved?

- Comparative Bioassays : Test methyl, meptyl, and other esters under standardized conditions (e.g., same weed species, growth stage, application rate).

- Physicochemical Profiling : Corporate differences in solubility, logP, and hydrolysis rates to explain efficacy variations. For example, meptyl esters may persist longer in soil due to slower hydrolysis .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.